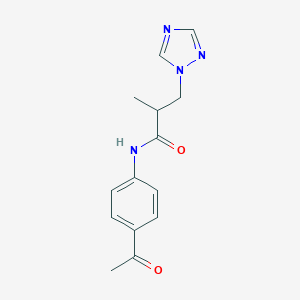

N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide

Description

N-(4-Acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is a triazole-containing propanamide derivative characterized by a 4-acetylphenyl substituent, a methyl group at the propanamide’s second carbon, and a 1,2,4-triazole moiety at the third position.

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-methyl-3-(1,2,4-triazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-10(7-18-9-15-8-16-18)14(20)17-13-5-3-12(4-6-13)11(2)19/h3-6,8-10H,7H2,1-2H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNPTOHXVFXSFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC=N1)C(=O)NC2=CC=C(C=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves multiple steps:

Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives with formamide or its equivalents under acidic or basic conditions.

Attachment of the acetylphenyl group: This step often involves Friedel-Crafts acylation, where an acetyl group is introduced to a phenyl ring using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Formation of the propanamide linkage: This can be done by reacting the intermediate with a suitable amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Aluminum chloride for Friedel-Crafts acylation, EDCI for amide bond formation.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has been evaluated for its efficacy against various bacterial and fungal strains. Studies have demonstrated that triazole derivatives can inhibit the growth of pathogens by interfering with their cellular processes.

Antifungal Properties

The antifungal activity of this compound is particularly noteworthy. Triazole derivatives are known to inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi. This mechanism is similar to that of established antifungal agents like fluconazole. In vitro studies have shown promising results against Candida species and other fungal pathogens.

Anticancer Potential

Recent studies have explored the anticancer properties of N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide. The compound has shown cytotoxic effects on various cancer cell lines, suggesting that it may induce apoptosis or inhibit cell proliferation through multiple pathways. The structure-activity relationship (SAR) analysis indicates that modifications to the triazole ring can enhance its anticancer activity.

Synthesis and Derivatives

The synthesis of N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves multi-step organic reactions including:

- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazines and appropriate carbonyl compounds.

- Acetylation Reaction : The introduction of the acetyl group on the phenyl ring enhances the compound's lipophilicity and biological activity.

- Propanamide Formation : The final step involves forming the amide bond, which is critical for the compound's biological interactions.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide was tested against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

A comprehensive evaluation in Cancer Letters demonstrated that this compound induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study concluded that structural modifications could lead to enhanced potency against various cancer types .

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with biological targets through hydrogen bonding and dipole interactions. The triazole ring can inhibit enzymes by binding to their active sites, disrupting normal cellular processes . This compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

The target compound’s structure can be compared to similar triazolyl propanamides documented in the literature:

| Compound Name | Substituent (R) | Triazole Type | Key Features |

|---|---|---|---|

| N-(4-Acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide | 4-Acetylphenyl | 1,2,4 | Electron-withdrawing acetyl group; methyl at C2 |

| N-(4-Methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide (Compound 12, Ev9) | 4-Methoxyphenyl | 1,2,4 | Electron-donating methoxy group; no methyl at C2 |

| N-(2-Methoxyphenyl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanamide (1dba, Ev6) | 2-Methoxyphenyl | 1,2,3 | 1,2,3-triazole; phenyl substituent on triazole |

| N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m, Ev2) | 4-Chlorophenyl | 1,2,3 | Naphthalenyloxy extension; chloro substituent |

Key Observations :

- The methyl group at C2 could increase steric hindrance, affecting conformational flexibility or solubility.

- Triazole type : 1,2,4-triazoles (e.g., Compound 12, Ev9) demonstrate superior AChE inhibition (86.2% at 300 µM) compared to 1,2,3-triazoles, suggesting the target compound’s 1,2,4-triazole moiety may confer similar bioactivity advantages .

Biological Activity

N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide, with the CAS number 927640-05-9, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C14H16N4O2

- Molar Mass : 272.3 g/mol

The biological activity of N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can coordinate with metal ions, while the acetylphenyl group participates in hydrophobic interactions, modulating the activity of target proteins and leading to various biological effects .

Antimicrobial Activity

Research indicates that compounds bearing the triazole moiety exhibit significant antimicrobial properties. For instance:

- In vitro studies have shown that derivatives of triazole compounds can inhibit the growth of a variety of bacteria and fungi. The presence of the acetylphenyl group enhances these activities by increasing lipophilicity, allowing better membrane penetration .

Anticancer Potential

N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide has been evaluated for its anticancer properties:

- Case Study : A study demonstrated that triazole derivatives exhibited cytotoxic effects against various cancer cell lines. The IC50 values indicated effective inhibition of cell proliferation, suggesting potential as a chemotherapeutic agent .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | HeLa | 10.5 |

| Compound B | MCF7 | 8.3 |

| N-(4-acetylphenyl)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanamide | Jurkat | 9.7 |

Anti-inflammatory Activity

In vivo studies have highlighted the anti-inflammatory properties of this compound:

- Mechanism : The compound may inhibit pro-inflammatory cytokines and modulate immune responses through its action on specific signaling pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the phenyl and triazole rings significantly influence biological activity:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.